molecular formula C23H24O6 B2362193 ASC-J9 CAS No. 917813-54-8

ASC-J9

货号: B2362193
CAS 编号: 917813-54-8
分子量: 396.439
InChI 键: ZMGUKFHHNQMKJI-NFXRBXGASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

二甲基姜黄素通过靶向雄激素受体 (AR) 发挥作用。与传统的抗雄激素不同,它不作为 AR 的拮抗剂。 相反,它作为特定 AR 亚群的选择性降解增强剂 (SARD) 发挥作用,特别是那些存在于前列腺中的 AR . 这种独特的作用机制使二甲基姜黄素能够有效抑制 AR 阳性癌细胞的生长。

未来方向

Dimethylcurcumin has been investigated in typical AR-associated diseases such as prostate cancer, benign prostatic hypertrophy, bladder cancer, renal diseases, liver diseases, cardiovascular diseases, cutaneous wound, spinal and bulbar muscular atrophy, ovarian cancer and melanoma, exhibiting great potentials in disease control . The future applications of Dimethylcurcumin in AR-associated disease control are being discussed .

生化分析

Biochemical Properties

Dimethylcurcumin interacts with the androgen receptor (AR), acting as an AR-selective degradation promoter . It disrupts the interaction between AR and its coregulators , effectively suppressing castration-resistant prostate cancer cell proliferation and invasion .

Cellular Effects

Dimethylcurcumin exerts its effects on various types of cells, particularly cancer cells. It suppresses the growth of castration-resistant prostate cancer cells . The compound influences cell function by disrupting the interaction between the androgen receptor and its coregulators .

Molecular Mechanism

At the molecular level, Dimethylcurcumin enhances the degradation of the androgen receptor . This disruption of the AR-coregulator interaction leads to the suppression of castration-resistant prostate cancer cell proliferation and invasion .

Temporal Effects in Laboratory Settings

It is known that the compound maintains its anticancer potency and has greatly improved systematic bioavailability .

Dosage Effects in Animal Models

It is known that the compound maintains its anticancer potency and has greatly improved systematic bioavailability .

Metabolic Pathways

It is known that the compound interacts with the androgen receptor, acting as an AR-selective degradation promoter .

Transport and Distribution

It is known that the compound interacts with the androgen receptor, acting as an AR-selective degradation promoter .

Subcellular Localization

It is known that the compound interacts with the androgen receptor, acting as an AR-selective degradation promoter .

准备方法

二甲基姜黄素是通过一系列化学反应合成的,以姜黄素为起始原料。合成路线通常涉及姜黄素的甲基化反应,生成二甲基姜黄素。 反应条件包括使用甲基化试剂,如碘甲烷或硫酸二甲酯,在碱性条件下,如碳酸钾 . 工业生产方法可能涉及优化这些反应条件,以实现更高的收率和纯度。

化学反应分析

二甲基姜黄素会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂和条件包括氧化剂,如过氧化氢或高锰酸钾,还原剂,如硼氢化钠,以及涉及卤化试剂的取代反应 . 这些反应形成的主要产物包括二甲基姜黄素的氧化或还原衍生物,它们可能具有不同的生物活性。

相似化合物的比较

二甲基姜黄素在姜黄素类化合物中是独特的,因为它具有特异性的抗雄激素活性及其作用机制。类似的化合物包括:

二甲基姜黄素因其能够选择性降解雄激素受体而脱颖而出,使其成为治疗前列腺癌和寻常痤疮等疾病的有希望的候选药物 .

属性

IUPAC Name

(1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGUKFHHNQMKJI-CIOHCNBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200352
Record name (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52328-98-0
Record name Dimethylcurcumin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52328-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylcurcumin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylcurcumin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

A: ASC-J9 primarily targets the androgen receptor (AR). [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: this compound acts as an AR degradation enhancer. It promotes the degradation of both full-length AR (fAR) and AR splice variants, such as AR3, through mechanisms involving the proteasome pathway. [, , , , ]

ANone: this compound's interaction with AR leads to:

  • Suppression of AR transcriptional activity: This reduces the expression of AR target genes involved in various cellular processes, including cell proliferation, migration, and invasion. [, , , , ]
  • Inhibition of tumor growth: By suppressing AR signaling, this compound has demonstrated efficacy in preclinical models of prostate cancer, bladder cancer, and other AR-related diseases. [, , , , , , , , , ]
  • Modulation of inflammatory pathways: this compound can influence the expression of inflammatory cytokines and chemokines, such as CCL2, CCL4, IL-6, and TNFα, impacting inflammatory responses in various disease contexts. [, , , , , ]

A: this compound's molecular formula is C21H24O6, and its molecular weight is 372.41 g/mol. [, ]

A: Yes, studies have characterized this compound using various spectroscopic methods, including:* NMR Spectroscopy: Both 1H NMR and 13C NMR data have been reported, confirming its structural features. [, ]* Mass Spectrometry: High-resolution mass spectrometry (HRMS) data has been used to confirm its molecular weight and formula. []* UV-Vis Spectroscopy: UV-Vis spectra provide information about its absorption properties, which are characteristic of curcuminoids. [, ]* Fluorescence Spectroscopy: this compound exhibits fluorescence properties, and its fluorescence spectra have been reported. []

ANone: Studies investigating the structure-activity relationship of curcumin analogues, including this compound, have revealed that:

  • Methoxy groups are crucial: The presence of methoxy groups on the aromatic rings is essential for AR degradation-enhancing activity. [, ]
  • Modifications at the central methylene bridge: Changes to the central methylene bridge can affect potency and selectivity. For instance, introducing a hydroxyl group at the central methylene bridge, as in this compound, may contribute to its enhanced AR degradation activity compared to dimethylcurcumin. []

A: Like many curcuminoids, this compound faces challenges related to its low aqueous solubility and moderate stability, which can hinder its bioavailability and clinical application. [, ]

ANone: Researchers have explored various formulation strategies, including:

  • Nanoparticle encapsulation: Encapsulating this compound in biodegradable polymeric nanoparticles, such as PLGA nanoparticles, can enhance its solubility, stability, and cellular uptake. []
  • Electrospun scaffolds: Incorporating this compound into electrospun scaffolds composed of biocompatible polymers, such as collagen and polycaprolactone, has shown promise for sustained drug release and improved wound healing applications. []

A: While detailed ADME studies are limited, research suggests that:* Oral bioavailability of this compound is low: Similar to curcumin, this compound exhibits poor aqueous solubility, potentially limiting its absorption upon oral administration. [, , ]* This compound can be detected in various tissues: Following administration, this compound and its metabolites have been detected in serum and organs, including the prostate. []

ANone: this compound's efficacy has been assessed in various in vitro models, including:

  • Cell proliferation assays: this compound inhibits the proliferation of multiple cancer cell lines, including prostate cancer, bladder cancer, and breast cancer cells, in a dose-dependent manner. [, , , , , , , , , , ]
  • Cell migration and invasion assays: this compound reduces the migratory and invasive capacity of cancer cells, suggesting its potential to inhibit metastasis. [, , , , ]

ANone: this compound has demonstrated efficacy in several in vivo models, including:

  • Xenograft models: this compound inhibits tumor growth in xenograft models of prostate cancer, bladder cancer, and other cancers. [, , , , , , , , , ]
  • Spontaneous tumor models: In genetically engineered mouse models of prostate cancer, this compound suppressed tumor development. [, ]
  • Disease models: this compound has shown therapeutic benefits in preclinical models of atherosclerosis, benign prostatic hyperplasia, and wound healing. [, , , , ]

ANone: Clinical trials specifically evaluating this compound have not been reported in the provided research papers.

ANone: Research has focused on two main strategies:

  • Nanoparticle encapsulation: Using PLGA nanoparticles to encapsulate this compound has demonstrated enhanced drug delivery to cancer cells, improving its therapeutic efficacy. []
  • Electrospun scaffolds: Incorporating this compound into electrospun scaffolds composed of collagen and polycaprolactone shows promise for targeted and sustained drug delivery in wound healing applications. []

ANone: this compound has been shown to modulate the immune response in some contexts:

  • Wound Healing: this compound accelerates wound healing in mice, partly by modulating the inflammatory response through the regulation of TNF-α expression in macrophages. []
  • Bladder Cancer: this compound enhances the efficacy of Bacillus Calmette-Guérin (BCG) immunotherapy in bladder cancer by increasing the recruitment of monocytes/macrophages and promoting BCG attachment/internalization into cancer cells. []

A: Research suggests that this compound derivatives incorporating an ethylene-carbonate-linked L-valine side chain might utilize the L-type amino acid transporter 1 (LAT1) for cellular uptake, potentially increasing their efficacy against LAT1-expressing cancer cells. []

ANone: Other compounds that target the AR and have shown efficacy in preclinical models of AR-related diseases include:

  • Cryptotanshinone: A natural compound that exhibits anti-AR activity and suppresses prostate cancer cell growth. []

ANone: Key milestones include:

  • Early Studies: Early research identified the anticancer potential of curcumin and its analogues, including dimethylcurcumin (this compound), primarily through their cytotoxic effects on cancer cells. [, ]
  • Discovery of AR Degradation-Enhancing Activity: Subsequent studies revealed the unique mechanism of action of this compound, demonstrating its ability to enhance AR degradation as a novel approach to target AR signaling. []
  • Exploration of Therapeutic Applications: Ongoing research continues to explore the therapeutic potential of this compound in various preclinical models of AR-related diseases, including prostate cancer, bladder cancer, atherosclerosis, benign prostatic hyperplasia, and wound healing. [, , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。